molecular formula C13H10BrFN2O B6643570 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide

2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide

Cat. No.: B6643570
M. Wt: 309.13 g/mol
InChI Key: IJUZMDQUVKDZSI-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of bromine, fluorine, and a pyridine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 2-bromo-6-fluorobenzamide with 2-methylpyridin-4-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and promote the reaction.

    Solvents: Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-Bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide is unique due to the combination of its bromine, fluorine, and pyridine moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O/c1-8-7-9(5-6-16-8)17-13(18)12-10(14)3-2-4-11(12)15/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUZMDQUVKDZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC(=O)C2=C(C=CC=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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